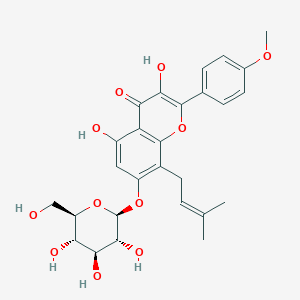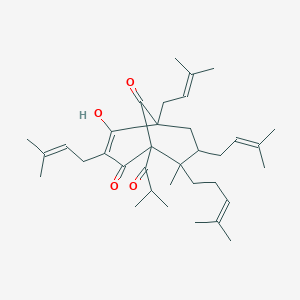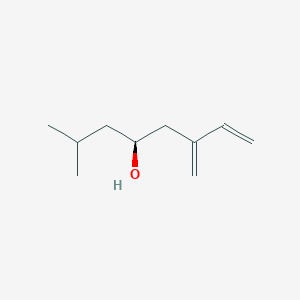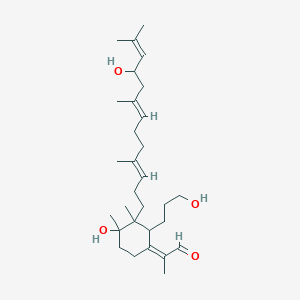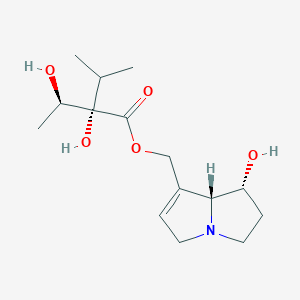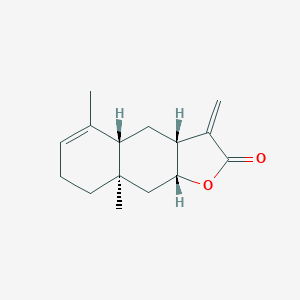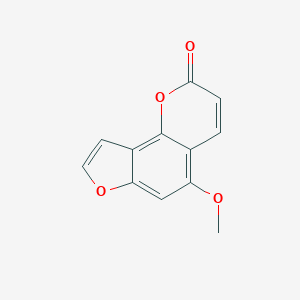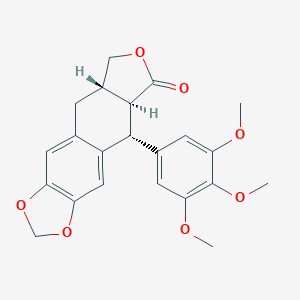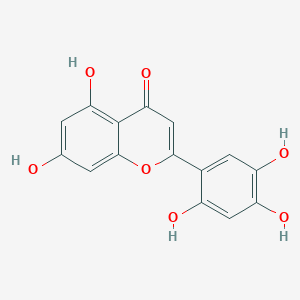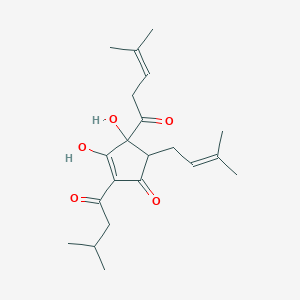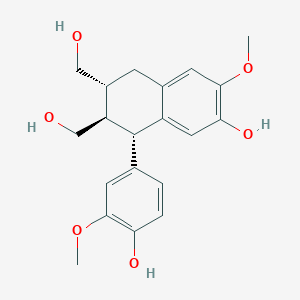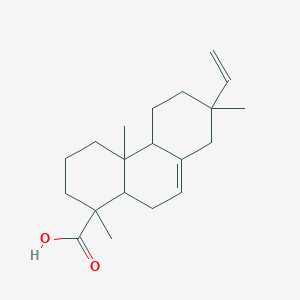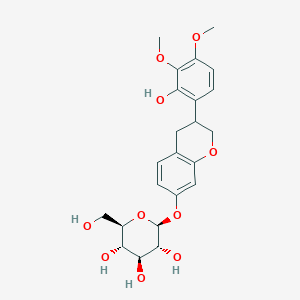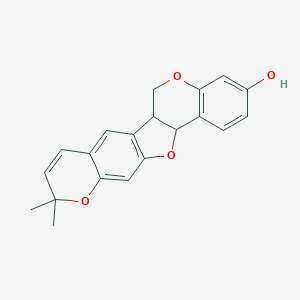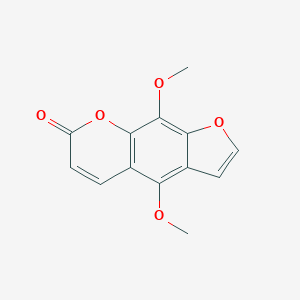
イソピムピネリン
概要
説明
イソピンピネリンは、自然界に存在するフラノクマリン化合物であり、セリ科(Apiaceae)の植物に多く見られます。セロリ、エンジェリカ、パースニップ、ライムの皮と果肉に含まれています 。この化合物は、その潜在的な抗癌作用と様々な生物活性を持ち、大きな注目を集めています。
2. 製法
合成経路と反応条件: イソピンピネリンはメバロネート経路によって合成することができます。. 生合成プロセスは複雑で、フラノクマリン構造を正しく形成するためには精密な反応条件が必要です。
工業的生産方法: イソピンピネリンの工業的生産は、通常、植物源からの抽出によって行われます。例えば、Ammi majus L. から加速溶媒抽出法を用いて得られたメタノール抽出物は、イソピンピネリンの分離に有効であることが判明しています 。この方法は、高い収率と純度を保証するため、様々な用途に適しています。
3. 化学反応解析
反応の種類: イソピンピネリンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応は、化合物の生物活性を高めたり、その性質を研究したりするために不可欠です。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、イソピンピネリンを酸化することができます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤は、イソピンピネリンの還元に用いられます。
置換: 様々な求核剤を使用して、制御された条件下でイソピンピネリンの官能基を置換することができます。
主要な生成物: これらの反応から生成される主要な生成物は、用いられる特定の試薬と条件によって異なります。例えば、イソピンピネリンの酸化は、ヒドロキシル化誘導体の生成につながる可能性があり、還元は、還元されたフラノクマリン化合物の生成につながる可能性があります。
4. 科学研究への応用
イソピンピネリンは、以下のような幅広い科学研究への応用を持っています。
化学: フラノクマリンの反応性と性質を研究するためのモデル化合物として使用されます。
生物学: イソピンピネリンは、内皮細胞の増殖、浸潤、遊走、管状形成を阻害することが示されており、潜在的な抗血管新生剤となっています.
医学: この化合物は、DNA付加体の形成と皮膚腫瘍の発生を阻害する抗癌作用を示します.
産業: イソピンピネリンは、紫外線A波照射によって誘発されるマトリックスメタロプロテアーゼの過剰産生を阻害するため、その潜在的な抗光老化作用から化粧品業界で使用されています.
科学的研究の応用
Isopimpinellin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of furanocoumarins.
Medicine: The compound exhibits anticarcinogenic properties, inhibiting the formation of DNA adducts and skin tumor initiation.
作用機序
イソピンピネリンは、様々な分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Isopimpinellin has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the expression of pro-angiogenic genes VEGF, AKT, and HIF-1α . It also exerts its anti-angiogenic effect through the regulation of miR-15b-5p and miR-542-3p .
Cellular Effects
Isopimpinellin has been shown to have significant effects on various types of cells and cellular processes. For example, it effectively inhibited Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, invasion, migration, and tube formation, which are key steps in angiogenesis . It also demonstrated a dose- and cell line-dependent decrease in cell proliferation/viability in various cancer cell lines .
Molecular Mechanism
The molecular mechanism of Isopimpinellin involves its interaction with various biomolecules. It markedly suppresses the expression of pro-angiogenic genes VEGF, AKT, and HIF-1α . Furthermore, it exerts its anti-angiogenic effect through the regulation of miR-15b-5p and miR-542-3p .
Dosage Effects in Animal Models
In animal models, the effects of Isopimpinellin have been observed to vary with different dosages. For instance, in a mouse model of maximal electroshock-induced tonic–clonic seizures, Isopimpinellin had no impact on the anticonvulsant potencies of four classic antiseizure medications when administered alone .
準備方法
Synthetic Routes and Reaction Conditions: Isopimpinellin can be synthesized through the mevalonate pathway. . The biosynthesis process is complex and requires precise reaction conditions to ensure the correct formation of the furanocoumarin structure.
Industrial Production Methods: Industrial production of isopimpinellin typically involves extraction from plant sources. For instance, the methanol extract obtained using an accelerated solvent extraction method from Ammi majus L. fruits has been found to be effective for isolating isopimpinellin . This method ensures a high yield and purity of the compound, making it suitable for various applications.
化学反応の分析
Types of Reactions: Isopimpinellin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize isopimpinellin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce isopimpinellin.
Substitution: Various nucleophiles can be used to substitute functional groups in isopimpinellin under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isopimpinellin can lead to the formation of hydroxylated derivatives, while reduction can yield reduced furanocoumarin compounds.
類似化合物との比較
イソピンピネリンは、キサントトキシンやベルガプテンなどの化合物を含むメトキシフラノクマリングループに属しています 。これらの化合物は、構造と生物活性が似ていますが、特定の効果と効力においては異なります。
キサントトキシン: 皮膚疾患の光化学療法における使用で知られています。
ベルガプテン: 強い光増感作用を示し、白斑症や乾癬の治療に用いられます。
イソピンピネリンは、抗癌作用、抗血管新生作用、抗光老化作用を独特の組み合わせで持ち、様々な科学的および産業的用途に適した汎用性の高い化合物となっています。
特性
IUPAC Name |
4,9-dimethoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMAXQKDIGCMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197457 | |
| Record name | Isopimpinellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isopimpinellin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cytochromes P450 (P450s) and glutathione S-transferases (GSTs) constitute two important enzyme families involved in carcinogen metabolism. Generally, P450s play activation or detoxifying roles while GSTs act primarily as detoxifying enzymes. We previously demonstrated that oral administration of the linear furanocoumarins, isopimpinellin and imperatorin, modulated P450 and GST activities in various tissues of mice. The purpose of the present study was to compare a broader range of naturally occurring coumarins (simple coumarins, and furanocoumarins of the linear and angular type) for their abilities to modulate hepatic drug-metabolizing enzymes when administered orally to mice. We now report that all of the different coumarins tested (coumarin, limettin, auraptene, angelicin, bergamottin, imperatorin and isopimpinellin) induced hepatic GST activities, whereas the linear furanocoumarins possessed the greatest abilities to induce hepatic P450 activities, in particular P450 2B and 3A. In both cases, this corresponded to an increase in protein expression of the enzymes. Induction of P4502B10, 3A11, and 2C9 by xenobiotics often is a result of activation of the pregnane X receptor (PXR) and/or constitutive androstane receptor (CAR). Using a pregnane X receptor reporter system, our results demonstrated that isopimpinellin activated both PXR and its human ortholog SXR by recruiting coactivator SRC-1 in transfected cells. In CAR transfection assays, isopimpinellin counteracted the inhibitory effect of androstanol on full-length mCAR, a Gal4-mCAR ligand-binding domain fusion, and restored coactivator binding. Orally administered isopimpinellin induced hepatic mRNA expression of Cyp2b10, Cyp3a11, and GSTain CAR(+/+) wild-type mice. In contrast, the induction of Cyp2b10 mRNA by isopimpinellin was attenuated in the CAR(-/-) mice, suggesting that isopimpinellin induces Cyp2b10 via the CAR receptor. Overall, the current data indicate that naturally occurring coumarins have diverse activities in terms of inducing various xenobiotic metabolizing enzymes based on their chemical structure. | |
| Record name | Isopimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Synthetic isopimpinellin (5,8-dimethoxypsoralen), confirmed to contain as impurities only trace quantities at most of psoralen, bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen), is not phototoxic when tested in a chick skin bioassay system. These findings are at variance with earlier studies showing isopimpinellin to be phototoxic against chick skin and support the conclusion that isopimpinellin is photobiologically inactive. As recently proposed by others, the several reports of isopimpinellin photoactivity are most likely attributable to contamination by small amounts of highly active psoralens such as bergapten or xanthotoxin. | |
| Record name | Isopimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light yellow fibers | |
CAS No. |
482-27-9 | |
| Record name | Isopimpinellin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopimpinellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopimpinellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopimpinellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopimpinellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 482-27-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPIMPINELLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20GCF755G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopimpinellin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 °C | |
| Record name | Isopimpinellin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isopimpinellin is a naturally occurring furanocoumarin found in various plants, particularly those belonging to the Apiaceae and Rutaceae families. These include citrus fruits like limes [], herbs like parsnip [, ], and medicinal plants like Toddalia asiatica [, ].
ANone: Isopimpinellin has the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol. Key spectroscopic data include:
- IR: Characteristic peaks for carbonyl and aromatic ring systems []
- 1H NMR and 13C NMR: Data confirms the presence of specific proton and carbon environments, including the characteristic furan and coumarin rings [, ]
- Mass Spectrometry: Shows the expected molecular ion peak and fragmentation patterns consistent with its structure [, ]
ANone: Isopimpinellin exhibits its biological activities primarily through interactions with specific enzymes:
- Cytochrome P450 Inhibition: Isopimpinellin potently inhibits several cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 [, , , , , ]. This inhibition occurs through various mechanisms, including competitive inhibition and irreversible inactivation [, ]. As CYP enzymes are involved in the metabolism of various xenobiotics, including the activation of procarcinogens, isopimpinellin's inhibitory effect may contribute to its chemopreventive properties.
- Glutathione S-Transferase Induction: Some studies suggest that isopimpinellin may induce the activity of glutathione S-transferases (GSTs) [, ]. GSTs play a crucial role in detoxification by conjugating glutathione to xenobiotics, facilitating their elimination. This induction of GSTs may also contribute to the protective effects of isopimpinellin against carcinogenesis.
ANone: Research suggests that the biological activities of Isopimpinellin are influenced by its structure, particularly:
- Substitution at the 5- and 8-positions: The presence and type of substituents at these positions on the furanocoumarin skeleton affect its ability to influence lipid and glucose levels in rats []. For instance, Isopimpinellin, with methoxy groups at both the 5- and 8-positions, increased glucose levels, whereas oxypeucedanin, with different substituents, decreased them [].
- Linear Furanocoumarin Structure: Compared to simple coumarins, linear furanocoumarins like Isopimpinellin tend to exhibit more potent inhibition of CYP enzymes and have a greater inhibitory effect on DNA adduct formation by carcinogens like DMBA in animal models [, , ].
A: Isopimpinellin has been identified as a potent inhibitor of several cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 [, , , , , ]. This is significant because:
- Carcinogen Metabolism: CYP1A1 and CYP1B1 are involved in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (DMBA) []. By inhibiting these enzymes, Isopimpinellin can block the formation of reactive metabolites that can damage DNA and initiate tumor development [, , , ].
- Drug Metabolism: CYP1A2 is a major enzyme involved in the metabolism of many drugs []. Inhibition of CYP1A2 by Isopimpinellin can lead to increased plasma concentrations and prolonged half-lives of co-administered drugs, potentially leading to drug interactions [].
ANone: Research on Isopimpinellin's biological activities suggests potential applications in:
- Cancer Chemoprevention: The ability of Isopimpinellin to inhibit CYP enzymes involved in carcinogen activation and potentially induce detoxifying GSTs makes it a potential candidate for cancer chemoprevention [, , ].
- Drug Development: Its potent inhibition of specific CYP enzymes makes Isopimpinellin a valuable tool in drug discovery for studying drug metabolism and potential drug-drug interactions []. Further research could explore its use in developing new therapeutic agents that target CYP enzymes for specific disease conditions.
ANone: While promising, research on Isopimpinellin is still in its early stages, with limitations including:
ANone: Various analytical methods are employed to characterize and quantify Isopimpinellin, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV-Vis or mass spectrometry, allows for the separation and quantification of Isopimpinellin in complex mixtures, such as plant extracts and biological samples [, , , , , , ].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify Isopimpinellin in volatile oils and extracts [, , ].
- Thin-Layer Chromatography (TLC): TLC serves as a preliminary method for detecting and identifying Isopimpinellin in plant materials [].
A: The presence of Isopimpinellin in apiaceous vegetables and citrus fruits raises questions about its potential impact on human health [, , ]. While its presence in these foods is generally considered safe, its potential to inhibit drug-metabolizing enzymes like CYP1A2 highlights the possibility of food-drug interactions []. Therefore, understanding the levels of Isopimpinellin in food, individual dietary habits, and potential interactions with medications is essential for assessing any potential risks and benefits.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


